molecular formula C13H18N2O3 B2597696 Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate CAS No. 2089657-81-6

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate

Cat. No.: B2597696
CAS No.: 2089657-81-6
M. Wt: 250.298
InChI Key: MEUNTSRAEIFZBY-OQLLNIDSSA-N
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Description

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate is a carbamate derivative featuring a phenyl group substituted with a hydroxyiminoethyl moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound is a critical intermediate in synthesizing chiral organoselenanes and organotelluranes, which have applications in asymmetric catalysis and medicinal chemistry . Its synthesis involves the Boc protection of 1-(2-aminophenyl)ethanone, followed by hydroxylamine treatment to introduce the hydroxyimino group. Key synthetic methods achieve yields of 60–67% using dichloromethane (CH$2$Cl$2$) or tetrahydrofuran (THF) as solvents .

A notable application is its enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B), which affords optically pure (R)- and (S)-enantiomers with exceptional enantioselectivity ($E > 200$) . These enantiomers are precursors to chiral 1-(2-aminophenyl)ethanols, valuable in synthesizing bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(15-17)10-7-5-6-8-11(10)14-12(16)18-13(2,3)4/h5-8,17H,1-4H3,(H,14,16)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUNTSRAEIFZBY-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate typically involves the reaction of tert-butyl phenylcarbamate with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate plays a crucial role as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to serve as a precursor for compounds that can modulate neurotransmitter activity, which is essential in treating conditions such as epilepsy and depression.

Case Study: Synthesis of Lacosamide

A notable application of this compound is in the synthesis of lacosamide, an anticonvulsant medication. Research indicates that derivatives of tert-butyl carbamate can be utilized to develop lacosamide analogs, enhancing their efficacy and reducing side effects. The synthesis involves a multi-step process where this compound acts as a key building block .

Biochemical Research

In biochemical studies, this compound is employed to explore enzyme inhibition mechanisms. It has been shown to inhibit specific enzymes that are crucial for various metabolic pathways, making it a valuable tool for researchers investigating drug interactions and metabolic regulation.

Case Study: Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, experiments using rat models showed that these compounds effectively reduced inflammation markers when compared to standard treatments like indomethacin . This highlights the compound's potential for developing new anti-inflammatory drugs.

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly in formulating agrochemicals. Its ability to enhance the absorption of pesticides and herbicides in plant systems improves their efficacy.

Case Study: Enhanced Agrochemical Formulations

Research has indicated that incorporating this compound into agrochemical formulations increases the bioavailability of active ingredients. This results in better crop protection and yield improvements, demonstrating its utility in sustainable agriculture practices .

Diagnostic Reagents

This compound is also utilized in developing diagnostic tools for clinical settings. Its chemical properties allow it to interact with specific biomolecules, aiding in the detection and quantification of various substances in biological samples.

Data Summary Table

Application AreaKey Findings/Case StudiesPotential Benefits
Pharmaceutical DevelopmentSynthesis of lacosamide derivativesEnhanced efficacy in neurological treatments
Biochemical ResearchInhibition of inflammatory pathwaysDevelopment of new anti-inflammatory agents
Agricultural ChemistryImproved pesticide absorptionIncreased crop yield and protection
Diagnostic ReagentsInteraction with biomolecules for detectionEnhanced diagnostic accuracy

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and synthetic applications of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate and analogous carbamates:

Compound Name Substituents Key Functional Groups Synthesis Highlights Applications References
This compound Phenyl, hydroxyiminoethyl Boc, hydroxyimino Boc protection (60–67% yield), enzymatic resolution ($E > 200$) Chiral organoselenanes/telluranes
Tert-butyl (1R)-2-cyano-1-phenylethylcarbamate Phenyl, cyanoethyl Boc, cyano Methanesulfonyl chloride/NaCN substitution (high yield) β-Aminonitrile synthesis
Tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate Benzodioxole, ethoxyvinyl Boc, ethoxyvinyl Pd-catalyzed coupling (56.6% yield) Cascade reactions for heterocycles
Tert-butyl (S)-(1-(3,6-dibromopyridin-2-yl)-2-phenylethyl)carbamate Dibromopyridinyl, phenyl Boc, halogens Halogenation for bioactivity HIV-1 capsid protein inhibitors
Tert-butyl 3-phenylprop-2-ynylcarbamate Phenyl, propargyl Boc, alkyne Click chemistry compatibility Functional material synthesis

Biological Activity

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with hydroxylamine in the presence of a suitable catalyst. The reaction conditions may vary, but the aim is to achieve high yield and purity of the final product.

Biological Activity Overview

Anti-inflammatory Activity
Research indicates that derivatives of tert-butyl phenylcarbamates exhibit promising anti-inflammatory properties. For instance, a study demonstrated that certain substituted benzamido derivatives showed significant inhibition of inflammation in a carrageenan-induced rat paw edema model, with inhibition percentages ranging from 39.021% to 54.239% compared to standard drugs like indomethacin . The in silico docking studies suggested effective binding to the COX-2 enzyme, which is crucial in mediating inflammatory responses.

Neuroprotective Effects
Another area of interest is the neuroprotective potential of related compounds. A study highlighted that certain derivatives could inhibit amyloid beta aggregation, a key factor in Alzheimer's disease pathology. The compound demonstrated moderate protective effects against astrocyte cell death induced by amyloid beta peptide (Aβ1-42), suggesting its potential role in neuroprotection and inflammation modulation .

Case Studies and Research Findings

  • Anti-inflammatory Efficacy
    • Study Design : In vivo experiments using rat models.
    • Results : Compounds exhibited significant anti-inflammatory activity with percentage inhibition comparable to indomethacin.
    • : Tert-butyl derivatives can be considered for further development as anti-inflammatory agents.
  • Neuroprotection Against Amyloid Beta
    • Study Design : In vitro and in vivo studies assessing the impact on astrocytes.
    • Results : The compound increased cell viability and reduced TNF-α levels when co-administered with Aβ1-42.
    • : While showing promise, further exploration is necessary to enhance bioavailability and efficacy in vivo .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 / % InhibitionReference
Tert-butyl 2-(substituted benzamido) phenylcarbamateAnti-inflammatory39.021% - 54.239%
Tert-butyl (M4)NeuroprotectionIC50 = 15.4 nM (β-secretase)
Tert-butyl (M4)Aβ Aggregation Inhibition85% at 100 μM

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate, and what key characterization techniques validate its purity and structure?

  • Synthesis Methods : Asymmetric Mannich reactions are commonly employed for stereoselective synthesis of tert-butyl carbamate derivatives. For example, tert-butyl carbamates can be synthesized via a three-step procedure involving (1) condensation of aldehydes with sulfonamides, (2) asymmetric induction using organocatalysts, and (3) Boc-protection to stabilize the product .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while Infrared (IR) spectroscopy identifies functional groups like the hydroxyimino moiety. X-ray crystallography is critical for resolving stereochemistry and hydrogen-bonding networks in solid-state structures .

Q. How should researchers handle stability and storage conditions for this compound to prevent degradation?

  • Storage : Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the carbamate group is susceptible to cleavage under these conditions .
  • Stability Monitoring : Regular analytical checks (e.g., HPLC or TLC) are recommended to detect degradation products.

Q. What are the primary hazards associated with this compound, and what safety protocols are essential?

  • Hazards : While not classified as highly toxic, prolonged exposure may cause skin/eye irritation. Combustion releases toxic fumes (e.g., NOx, CO) .
  • Safety Measures : Use fume hoods for synthesis, wear nitrile gloves, and employ full-face respirators if airborne particulates are generated during milling .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing this compound with high enantiomeric excess?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for stereoselective steps. Software like Gaussian or ORCA models reaction pathways, identifying optimal catalysts (e.g., chiral Brønsted acids) .
  • Machine Learning : Algorithms trained on reaction databases (e.g., Reaxys) suggest solvent systems (e.g., toluene/ethanol mixtures) and temperatures to maximize yield and selectivity .

Q. What strategies resolve contradictions in spectroscopic data, such as discrepancies between NMR and mass spectrometry results?

  • Cross-Validation : Combine multiple techniques:

  • High-Resolution Mass Spectrometry (HRMS) validates molecular formula.
  • 2D NMR (COSY, HSQC) clarifies proton-carbon correlations, distinguishing regioisomers.
  • Dynamic NMR resolves conformational equilibria causing signal splitting .
    • Data Analysis Software : Tools like MestReNova or ACD/Labs reconcile spectral anomalies by comparing experimental data with simulated spectra .

Q. How can researchers design experiments to study degradation pathways under accelerated stability conditions?

  • Forced Degradation : Expose the compound to stressors:

  • Thermal : 40–60°C for 2–4 weeks.
  • Hydrolytic : pH 3 (HCl) and pH 10 (NaOH) buffers at 25°C.
  • Oxidative : 3% H₂O₂ .
    • Analytical Workflow : Use LC-MS to identify degradation products (e.g., tert-butyl alcohol or phenylcarbamic acid). Kinetic modeling (Arrhenius equation) extrapolates shelf life under standard conditions .

Q. What methodologies analyze crystal packing and intermolecular interactions to predict solubility and bioavailability?

  • X-ray Crystallography : Resolve hydrogen bonds (e.g., N–H···O=C) and π-π stacking in the crystal lattice. Software like Mercury calculates packing coefficients and void volumes .
  • Solubility Prediction : Hirshfeld surface analysis correlates intermolecular contacts with solubility trends. Molecular dynamics simulations (e.g., GROMACS) model solvation free energy in polar solvents .

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